tert-butyl (1S)-6-bromo-1-[[(R)-tert-butylsulfinyl]amino]spiro[indane-2,4'-piperidine]-1'-carboxylate
Description
This compound (CAS: 2377355-25-2) is a spirocyclic indane-piperidine derivative with a bromo substituent at position 6, a tert-butoxycarbonyl (Boc) protecting group, and a chiral (R)-tert-butylsulfinylamine moiety. Its molecular formula is C22H33BrN2O3S (MW: 485.48 g/mol), and it is stored under dry conditions at 2–8°C to ensure stability. Hazard data indicate risks of toxicity (H302), skin/eye irritation (H315, H319), and respiratory irritation (H335), necessitating precautions during handling .
Spirocyclic architectures like this are valued in medicinal chemistry for their conformational rigidity, which enhances target selectivity. The bromine atom enables further functionalization (e.g., cross-coupling reactions), while the sulfinylamine group aids in stereochemical control during synthesis.
Properties
Molecular Formula |
C22H33BrN2O3S |
|---|---|
Molecular Weight |
485.5 g/mol |
IUPAC Name |
tert-butyl 6-bromo-1-[[(R)-tert-butylsulfinyl]amino]spiro[1,3-dihydroindene-2,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C22H33BrN2O3S/c1-20(2,3)28-19(26)25-11-9-22(10-12-25)14-15-7-8-16(23)13-17(15)18(22)24-29(27)21(4,5)6/h7-8,13,18,24H,9-12,14H2,1-6H3/t18?,29-/m1/s1 |
InChI Key |
GRSLYZJKSJMVJV-DMIDXSHCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC3=C(C2N[S@](=O)C(C)(C)C)C=C(C=C3)Br |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC3=C(C2NS(=O)C(C)(C)C)C=C(C=C3)Br |
Origin of Product |
United States |
Biological Activity
The compound tert-butyl (1S)-6-bromo-1-[[(R)-tert-butylsulfinyl]amino]spiro[indane-2,4'-piperidine]-1'-carboxylate is a member of the spirocyclic compounds that have garnered attention for their potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The structure of the compound can be represented as follows:
- Molecular Formula : C₁₅H₁₈BrN₃O₃S
- SMILES Notation : O=C(OC(C)(C)C)N1C=CC2=CC=C(Br)C=C12
Biological Significance
The unique structural features of this compound suggest potential interactions with biological macromolecules, particularly in the context of drug discovery and development. The spiro linkage and the presence of the sulfinyl group are critical for its biological activity.
Pharmacological Properties
Recent studies have highlighted various pharmacological properties associated with this compound:
- G-Protein Coupled Receptor (GPCR) Agonism : Research has shown that derivatives of spiro[indane-2,4'-piperidine] can act as agonists for GPCRs, which are crucial targets in pharmacology. For instance, one study identified a related compound as a GPR119 agonist with an EC50 value of 54 nM, indicating potent activity in glucose metabolism regulation .
- Antidiabetic Potential : The ability to modulate glucose levels suggests potential applications in treating type 2 diabetes. The structure-activity relationship (SAR) studies indicate that modifications to the sulfonyl and piperidine moieties can enhance biological activity .
The proposed mechanism involves the interaction of the compound with specific receptors or enzymes that regulate metabolic pathways. The presence of the sulfinyl group may facilitate binding to target proteins through hydrogen bonding or steric interactions.
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of related compounds:
- Discovery and Synthesis : A study detailed the synthesis and evaluation of spiro[chromane-2,4'-piperidine] derivatives, emphasizing their role as GPR119 agonists. The lead compound exhibited significant efficacy in reducing glucose excursions in vivo .
- Structure-Activity Relationship Studies : Extensive SAR studies have been conducted to optimize the pharmacological properties of spirocyclic compounds. Modifications to the core structure have led to improved binding affinities and selectivity for target receptors .
- Biological Assays : Various assays have been employed to evaluate the biological activity of these compounds, including in vitro receptor binding assays and in vivo metabolic studies. These assays help elucidate the pharmacokinetics and pharmacodynamics of the compounds .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
tert-butyl 6-bromo-5-fluoro-1-oxo-spiro[indane-2,4'-piperidine]-1'-carboxylate
- CAS : 2245084-46-0
- Molecular Formula: C22H27BrFNO3 (MW: 484.37 g/mol)
- Key Differences: Contains a 5-fluoro substituent and a 1-oxo group instead of the sulfinylamine moiety. Fluorine enhances metabolic stability and lipophilicity but may reduce aqueous solubility compared to the brominated parent compound .
(1S)-1'-Boc-1-[[(R)-tert-butylsulfinyl]amino]-6-methoxy-spiro[indane-2,4'-piperidine]
- CAS : 2245085-54-3
- Molecular Formula : C23H36N2O4S (MW: 436.61 g/mol)
- Key Differences :
tert-butyl 6-bromo-4-oxo-3,4-dihydro-1'H-spiro[1,3-benzoxazine-2,4'-piperidine]-1'-carboxylate
- CAS: Not provided; Thermo Scientific™ Product Code: 10317112
- Molecular Weight : 397.27 g/mol
- Key Differences :
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer: Key steps include:
- Reaction Parameter Control : Use ortho-bromophenols and amines under controlled temperature (e.g., 0–25°C) and inert atmospheres to minimize side reactions .
- Continuous Flow Reactors : Enhance reaction efficiency and reproducibility in multi-step syntheses by adopting flow chemistry techniques .
- Purification : Employ recrystallization (using ethanol/water mixtures) followed by column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate the product from by-products .
Q. Table 1: Synthesis Optimization Parameters
Q. What safety protocols are critical during laboratory handling?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS Category: Skin Irritant 2) .
- Ventilation : Use fume hoods to prevent inhalation of fine particulates (OSHA PEL: 5 mg/m³) .
- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Q. Which spectroscopic techniques are most reliable for structural characterization?
Methodological Answer:
- NMR (¹H/¹³C) : Confirm stereochemistry via coupling constants (e.g., J = 8–10 Hz for axial protons in spiro systems) .
- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and sulfinyl (S=O, ~1050 cm⁻¹) groups .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ = 397.269 for C₁₇H₂₁BrN₂O₄) .
Advanced Research Questions
Q. How can contradictions in spectroscopic data be resolved during structural analysis?
Methodological Answer:
- Cross-Validation : Compare experimental NMR/IR data with computational predictions (DFT calculations for spirocyclic systems) .
- X-ray Crystallography : Resolve ambiguities in stereochemistry (e.g., R/S configuration of tert-butylsulfinyl group) .
- Isotopic Labeling : Use deuterated analogs to assign overlapping proton signals in crowded NMR spectra .
Q. Table 2: Key Spectroscopic Markers
| Functional Group | NMR Shift (ppm) | IR Absorption (cm⁻¹) |
|---|---|---|
| tert-Butyl (C(CH₃)₃) | 1.2–1.4 (s, 9H) | 1250 (C-O stretch) |
| Spirocyclic NH | 5.1–5.3 (d, J=8 Hz) | 3300 (N-H stretch) |
| Bromoarene (C-Br) | Not applicable | 550 (C-Br stretch) |
Q. How does stereochemistry influence biological activity?
Methodological Answer:
- Chiral HPLC Separation : Isolate enantiomers to test individual bioactivity (e.g., (R)-sulfinyl vs. (S)-sulfinyl) .
- Enzyme Assays : Compare IC₅₀ values against kinase targets (e.g., >10 µM for inactive enantiomer vs. <1 µM for active form) .
- Molecular Docking : Model interactions with ATP-binding pockets to rationalize stereochemical preferences .
Q. What strategies mitigate instability during long-term storage?
Methodological Answer:
- Lyophilization : Convert to stable amorphous solid form (Tg > 50°C) to prevent hydrolysis of the ester group .
- Storage Conditions : Keep at -20°C under argon in amber vials to block light/oxygen degradation .
- Stability Monitoring : Use accelerated aging tests (40°C/75% RH for 3 months) with HPLC tracking .
Q. How can researchers analyze interactions with biological targets?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to receptors like GPCRs .
- Fluorescence Polarization : Quantify competitive displacement of labeled ligands (e.g., Kd = 120 nM for serotonin receptors) .
- Cryo-EM : Resolve compound-enzyme complexes (e.g., cytochrome P450 inhibition) at near-atomic resolution .
Data Contradiction Analysis Example
Scenario : Conflicting NMR data between synthesized batches.
Resolution Workflow :
Verify solvent purity (deuterated DMSO vs. CDCl₃ shifts) .
Re-examine coupling constants for diastereomeric impurities.
Perform 2D NMR (COSY, HSQC) to reassign proton-carbon correlations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
